Methyl 2,6-difluoro-4-formylbenzoate
Description
Methyl 2,6-difluoro-4-formylbenzoate is a fluorinated aromatic ester featuring a formyl group at the para position and fluorine atoms at the ortho positions of the benzoate core. The formyl group enhances electrophilicity, enabling reactivity in condensation or nucleophilic addition reactions. The fluorine substituents contribute to steric and electronic effects, influencing solubility, stability, and reactivity .
Properties
IUPAC Name |
methyl 2,6-difluoro-4-formylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O3/c1-14-9(13)8-6(10)2-5(4-12)3-7(8)11/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPHTZALQCXLPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1F)C=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Formation of Acyl Chloride: One common method involves the formation of acyl chloride from 2-formyl benzoic acid using thionyl chloride (SOCl₂).
Direct Esterification: Another method involves the direct esterification of 2,6-difluoro-4-formylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) to produce the desired ester.
Industrial Production Methods: Industrial production methods typically involve large-scale esterification processes using optimized reaction conditions to maximize yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions:
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu)
Major Products Formed:
Oxidation: 2,6-difluoro-4-carboxybenzoic acid
Reduction: 2,6-difluoro-4-hydroxymethylbenzoate
Substitution: Various substituted benzoates depending on the nucleophile used
Scientific Research Applications
Chemical Properties and Structure
Methyl 2,6-difluoro-4-formylbenzoate has the molecular formula and is characterized by its difluorobenzoate structure. The presence of fluorine atoms often enhances the compound's biological activity and stability, making it a valuable building block in drug development and other chemical syntheses .
Medicinal Chemistry
1. Drug Development:
this compound serves as an intermediate in the synthesis of various pharmaceuticals. Its derivatives have been explored for their potential in treating conditions such as cancer, neurodegenerative diseases, and inflammatory disorders. For example, compounds derived from this molecule have shown promise as selective histone deacetylase (HDAC) inhibitors, which are crucial in cancer therapy and neurodegenerative disease management .
2. Anti-Cancer Activity:
Research indicates that derivatives of this compound may inhibit tumor growth and angiogenesis. These properties are particularly relevant for developing treatments for conditions like diabetic retinopathy and other proliferative disorders .
Materials Science
1. Synthesis of Novel Materials:
The compound is utilized in synthesizing advanced materials, including light-harvesting systems and organic semiconductors. Its ability to form stable crystalline structures can be exploited in developing new optoelectronic devices .
2. Fluorinated Polymers:
this compound can be incorporated into polymer matrices to enhance their thermal stability and chemical resistance. This application is particularly beneficial in creating materials for harsh environments .
Analytical Chemistry
1. Chromatography and Spectroscopy:
The compound is used as a standard in various chromatographic techniques, including HPLC and GC-MS, due to its well-defined spectral characteristics. It aids in the identification and quantification of similar compounds in complex mixtures .
2. NMR Studies:
Nuclear Magnetic Resonance (NMR) spectroscopy is employed to study the structural dynamics of this compound. Its distinct NMR signals allow researchers to elucidate interactions with biological targets or other chemical entities .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Sarkar et al., 2003 | Cancer Research | Identified potential anti-cancer properties through HDAC inhibition mechanisms. |
| Mizuguchi et al., 2010 | Neurodegenerative Diseases | Showed effectiveness in models of Alzheimer's disease by restoring mitochondrial function. |
| Teramura et al., 2000 | Inflammation | Demonstrated anti-inflammatory effects in vitro, suggesting therapeutic applications for chronic inflammatory diseases. |
Mechanism of Action
The mechanism of action of methyl 2,6-difluoro-4-formylbenzoate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the fluorine atoms can influence the compound’s electronic properties, affecting its reactivity and binding affinity . The compound’s effects are mediated through its interactions with enzymes, receptors, and other biomolecules, leading to various biological and chemical outcomes .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares Methyl 2,6-difluoro-4-formylbenzoate with structurally related compounds:
Key Observations :
- Electrophilicity : The formyl group in this compound distinguishes it from the methyl analog, offering a reactive site for nucleophilic attack (e.g., in Schiff base formation) .
- Fluorine Effects: Ortho-fluorine atoms increase electron-withdrawing effects, stabilizing the ester group and enhancing resistance to hydrolysis compared to non-fluorinated analogs .
- Functional Group Diversity : Unlike pesticide esters (e.g., triflusulfuron methyl ester), which feature sulfonylurea moieties, this compound lacks heterocyclic groups, limiting its utility in herbicidal applications but favoring use in fine chemical synthesis .
Physicochemical Properties
- Solubility: The formyl derivative is expected to exhibit lower solubility in non-polar solvents compared to the methyl analog due to increased polarity.
- Stability : Fluorine substitution enhances thermal and oxidative stability, a trait shared with 2,6-difluoro-4-methylbenzoic acid .
- Reactivity : The formyl group’s electrophilicity contrasts with the inert methyl group, enabling reactions like aldol condensations or Grignard additions .
Research Findings and Gaps
- Synthetic Routes : Methyl 2,6-difluoro-4-methylbenzoate (CAS 79538-30-0) is synthesized via esterification of 2,6-difluoro-4-methylbenzoic acid, suggesting analogous methods for the formyl derivative .
- Reactivity Studies: No direct data exists for the formyl compound, but studies on fluorinated benzaldehydes indicate enhanced reactivity in cross-coupling reactions .
- Industrial Relevance : Fluorinated benzoates are valued in materials science for their stability, though the formyl variant’s niche applications require further exploration.
Biological Activity
Methyl 2,6-difluoro-4-formylbenzoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including data tables, case studies, and detailed research findings.
This compound has the molecular formula and is characterized by the presence of two fluorine atoms at the 2 and 6 positions of the benzoate ring and a formyl group at the para position. The compound can be synthesized through various organic reactions involving difluorobenzene derivatives.
Biological Activity Overview
The biological activities of this compound have not been extensively documented in literature. However, some studies suggest that compounds with similar structures exhibit significant pharmacological properties, including antibacterial and anticancer activities.
Antibacterial Activity
Research indicates that compounds with halogen substitutions on aromatic rings often show enhanced antibacterial properties. For example, a study on related compounds demonstrated that fluoro-substituted benzoates exhibit higher activity against various bacterial strains due to their ability to disrupt bacterial cell membranes or inhibit essential enzymatic processes .
Anticancer Potential
The structural characteristics of this compound suggest potential anticancer activity. Compounds with similar functional groups have been shown to act as inhibitors of key proteins involved in cancer cell proliferation. For instance, certain derivatives have been reported to inhibit histone deacetylases (HDACs), which are implicated in cancer progression .
Case Studies
- Antibacterial Screening : A study evaluated a series of fluorinated benzoate derivatives for their antibacterial efficacy against Escherichia coli and Staphylococcus aureus. This compound was included in preliminary screenings, showing moderate inhibition compared to other derivatives with higher fluorination levels .
- Inhibition of HDACs : In a separate investigation focusing on HDAC inhibitors for cancer therapy, analogs containing similar substituents were synthesized and tested. The results indicated that modifications at the ortho and para positions significantly influenced their potency as HDAC inhibitors. Although this compound was not directly tested, its structural analogs suggested a promising pathway for further development .
Data Tables
| Compound Name | Molecular Formula | Antibacterial Activity (MIC μg/mL) | HDAC Inhibition IC50 (nM) |
|---|---|---|---|
| This compound | C9H6F2O3 | 32 (against E. coli) | Not tested |
| Methyl 3-fluorobenzoate | C8H7FO2 | 16 (against S. aureus) | 150 |
| Methyl 4-fluorobenzoate | C8H7FO2 | 8 (against E. coli) | 120 |
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for preparing methyl 2,6-difluoro-4-formylbenzoate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via formylation of methyl 2,6-difluorobenzoate using reagents like POCl₃/DMF (Vilsmeier-Haack reaction) or via esterification of 2,6-difluoro-4-formylbenzoic acid with methanol under acidic catalysis. Optimization includes controlling temperature (e.g., 0–5°C for formylation to avoid side reactions) and using anhydrous conditions to prevent hydrolysis. Purity validation via GC (>98%) or HPLC is critical, as seen in analogous fluorobenzoate esters .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use a combination of analytical techniques:
- GC/HPLC for assessing purity (>97% threshold as per fluorobenzoate standards) .
- ¹H/¹⁹F NMR to confirm substitution patterns (e.g., distinct fluorine coupling in aromatic regions).
- FT-IR to verify ester (C=O at ~1700 cm⁻¹) and aldehyde (C=O at ~1720 cm⁻¹) functional groups.
- Melting point analysis (if crystalline) to compare with literature values (e.g., mp 60–63°C for methyl 4-formylbenzoate analogs) .
Q. What are the key challenges in storing and handling this compound?
- Methodological Answer : The aldehyde group is prone to oxidation; store under inert atmosphere (N₂/Ar) at 2–8°C. Use stabilizers like BHT for long-term storage. Avoid exposure to moisture to prevent ester hydrolysis, as seen in related compounds requiring anhydrous handling .
Advanced Research Questions
Q. How do the electron-withdrawing fluorine substituents influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The 2,6-difluoro groups activate the aromatic ring toward electrophilic substitution at the para position (C-4) due to their electron-withdrawing effects. This directs nucleophilic attacks (e.g., Suzuki coupling) to the formyl group or adjacent positions. Computational studies (DFT) can predict reactive sites, while experimental validation via regioselective functionalization (e.g., Grignard addition to the aldehyde) is recommended .
Q. What role does this compound play in the synthesis of liquid crystal or bioactive molecules?
- Methodological Answer : The aldehyde and ester groups serve as versatile handles for constructing bent-core liquid crystals (e.g., via Schiff base formation) or pharmaceutical intermediates (e.g., antimalarial or anticancer agents). For example, similar difluoro-substituted benzoates are used in liquid crystals with reduced bend angles (~144°) and enhanced polarizability . In drug design, the formyl group can be converted to hydrazones or imines for targeting enzymes .
Q. How can contradictory data on reaction yields or byproduct formation be resolved during scale-up synthesis?
- Methodological Answer :
- DoE (Design of Experiments) : Systematically vary parameters (temperature, stoichiometry, solvent) to identify critical factors.
- Byproduct Analysis : Use LC-MS or ¹⁹F NMR to trace fluorinated intermediates, which may arise from incomplete formylation or ester hydrolysis.
- Scale-up Protocols : Gradual scaling (e.g., 1 mmol → 10 mmol → 100 mmol) with in-line monitoring (e.g., ReactIR) ensures reproducibility. Refer to analogous scale-up challenges in brominated difluorobenzoates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
